C.I. Acid brown 75

Description

Historical Trajectories of Acid Brown 75 Research

Early research on Acid Brown 75 primarily focused on its synthesis and application as a dye for textiles, particularly for protein fibers like wool and silk, as well as synthetic fibers like nylon. smolecule.comchemicalbook.com Its utility in the leather and paper industries also garnered attention. ontosight.aismolecule.com The manufacturing process involves a multi-step diazotization and coupling reaction. vulcanchem.comchemicalbook.com This process starts with the diazotization of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid, which is then coupled with resorcinol (B1680541) under weak alkaline conditions. smolecule.comchemicalbook.com Further coupling reactions with diazotized 2-amino-4,6-dinitrophenol (B181620) and 4-nitrobenzenamine complete the synthesis. vulcanchem.comchemicalbook.com

Significance of Acid Brown 75 in Contemporary Chemical Research

In recent years, the focus of research on Acid Brown 75 has expanded beyond its traditional use as a colorant. A significant area of contemporary study involves its role in environmental science, particularly in the development of methods for its removal from industrial wastewater. Researchers have investigated various adsorption techniques using materials like organobentonite, kaolinite (B1170537), and modified fly ash to sequester the dye from aqueous solutions. medchemexpress.comwecmelive.comresearchgate.net These studies are crucial due to the potential environmental impact of azo dyes.

Furthermore, advanced analytical techniques are being employed to study the compound's properties and behavior. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has been utilized to analyze the composition of commercial Acid Brown 75 samples, revealing variations between different production batches. iultcs.org This highlights the complexity of the dye and the importance of precise analytical methods for quality control. The compound also serves as a model in studies of azo dye chemistry and for investigating the mechanisms of dye degradation. smolecule.com

Scope and Objectives of Scholarly Inquiry into Acid Brown 75

The primary objectives of scholarly inquiry into Acid Brown 75 encompass several key areas:

Synthesis and Characterization: Optimizing synthesis pathways to improve yield and purity, and detailed characterization of its chemical and physical properties. vulcanchem.comchemicalbook.com

Analytical Method Development: Creating and refining analytical techniques, such as chromatography and spectroscopy, for the accurate identification and quantification of Acid Brown 75 and its potential byproducts. iultcs.org

Application and Performance: Investigating its effectiveness and fastness properties in various applications, including textiles and leather dyeing. chemicalbook.commade-in-china.com

Environmental Fate and Remediation: Studying its persistence in the environment, its degradation pathways, and developing effective methods for its removal from wastewater. medchemexpress.comresearchgate.net

Interaction Studies: Examining its interactions with other chemical substances and materials, which is relevant for both its application and its removal from effluents. smolecule.com

Interactive Data Table: Chemical Properties of Acid Brown 75

| Property | Value | Source(s) |

| Chemical Formula | C₂₈H₁₅N₉Na₂O₁₆S₂ | vulcanchem.comworlddyevariety.com |

| Molecular Weight | 843.58 g/mol | vulcanchem.comworlddyevariety.com |

| Appearance | Dark Brown Powder | guidechem.comcolorantsgroup.com |

| Solubility | Soluble in water | guidechem.comsmolecule.com |

| Maximum Absorption Wavelength (λmax) | ~440-460 nm | ontosight.ai |

Interactive Data Table: Key Research Findings on Acid Brown 75 Adsorption

| Adsorbent Material | Key Finding | Source(s) |

| Organobentonite | Effective in adsorbing and removing Acid Brown 75 from aqueous solutions. | medchemexpress.com |

| Kaolinite | Adsorption capacity is higher in acidic solutions compared to basic solutions. | researchgate.net |

| Modified Coal Fly Ash Granules | Surfactant modification significantly enhances the adsorption capacity for Acid Brown 75. The adsorption process is endothermic. | researchgate.net |

| Chitosan-Magnetite Nanocomposite | The removal of Acid Brown 75 decreases as the initial dye concentration increases due to the saturation of adsorption sites. | researchgate.net |

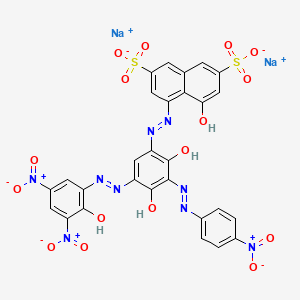

Structure

2D Structure

Properties

CAS No. |

8011-86-7 |

|---|---|

Molecular Formula |

C28H15N9Na2O16S2 |

Molecular Weight |

843.6 g/mol |

IUPAC Name |

disodium;4-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C28H17N9O16S2.2Na/c38-23-10-17(55(51,52)53)6-12-5-16(54(48,49)50)9-18(24(12)23)30-32-20-11-21(33-31-19-7-15(36(44)45)8-22(26(19)39)37(46)47)28(41)25(27(20)40)34-29-13-1-3-14(4-2-13)35(42)43;;/h1-11,38-41H,(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2 |

InChI Key |

SKCQDFLBBMGDPT-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C(=CC(=C2O)N=NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C=C4O)S(=O)(=O)[O-])N=NC5=C(C(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])O)O)[N+](=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Advanced Synthesis Methodologies and Structural Modifications of Acid Brown 75

Mechanistic Investigations of Multi-Coupling Synthesis Pathways for Acid Brown 75

The pH of the reaction medium plays a pivotal role in the coupling reaction by influencing the reactivity of the coupling component, resorcinol (B1680541). Azo coupling reactions with phenols are typically carried out in alkaline or weakly alkaline conditions (pH 8-10). elsevier.es In an alkaline environment, the hydroxyl groups of resorcinol are deprotonated to form the more nucleophilic phenoxide ions. This increased electron density on the aromatic ring activates it for electrophilic attack by the diazonium salt, facilitating the coupling reaction. elsevier.es

However, the pH must be carefully controlled. If the pH is too high, it can lead to the decomposition of the diazonium salt into phenols. nih.gov Conversely, if the pH is too acidic, the concentration of the reactive phenoxide ion is reduced, slowing down or preventing the coupling reaction. researchgate.net The initial diazotization step itself is performed under acidic conditions to form the diazonium salt. jchemrev.com Therefore, a precise pH adjustment is crucial at each stage of the multi-coupling synthesis of Acid Brown 75 to ensure optimal reactivity and maximize the yield of the final product. scielo.org.mx

Role of Diazonium Salt Stabilities in Reaction Pathways

Derivatization Strategies for Tailored Acid Brown 75 Analogues

Derivatization of Acid Brown 75 can be undertaken to modify its properties, such as color, fastness, and affinity for specific substrates. These strategies primarily involve metal complexation and modification of the chromophore system.

Acid Brown 75 itself is a metal-free dye. atul.co.in However, metal complexation is a common strategy to enhance the properties of acid dyes. gayatridyesind.com This involves the formation of coordination complexes between the dye molecule and a metal ion, typically chromium or cobalt. The resulting metal-complex dyes often exhibit superior lightfastness and wash-fastness. The dye molecule in such complexes usually contains functional groups like hydroxyl, carboxyl, or amino groups that can form strong coordination bonds with the metal ion. gayatridyesind.com

The metallization process is typically carried out after the synthesis of the azo dye. elsevier.esscielo.org.mx The dye is treated with a metal salt, such as chromium(III) sulfate, under controlled pH (around 5-6.5) and temperature (80-100°C) conditions. scielo.org.mx The metal-to-ligand ratio can be 1:1 or 1:2. gayatridyesind.comhinadyechem.com For instance, 1:2 metal complexes involve one metal ion coordinated with two dye molecules. researchgate.net Research on other acid dyes has shown that metallization can lead to significant improvements in fastness properties. samipubco.comresearchgate.netjchemlett.com

Table 1: General Parameters for Metal Complexation of Acid Dyes

| Parameter | Typical Condition | Reference |

|---|---|---|

| Metal Ion | Chromium(III), Iron(II), Copper(II) | samipubco.com |

| Metal to Ligand Ratio | 1:1 or 1:2 | gayatridyesind.comhinadyechem.com |

| pH | 5.0 - 6.5 | scielo.org.mx |

| Temperature | 65 - 100°C | scielo.org.mxsamipubco.com |

| Reaction Time | 1 - 8 hours | scielo.org.mx |

The chromophore system of Acid Brown 75, which is responsible for its color, is the trisazo group (–N=N–) in conjunction with the aromatic rings. Modification of this system can lead to derivatives with different colors and spectroscopic properties. This can be achieved by:

Altering the substitution pattern: Introducing different substituent groups onto the aromatic rings of the diazo or coupling components can shift the absorption maximum of the dye, resulting in a change in color. nih.gov Electron-donating or electron-withdrawing groups can have a significant impact on the electronic structure of the chromophore. nih.gov

Changing the core aromatic structure: Utilizing different aromatic amines or coupling components in the synthesis will fundamentally alter the chromophore and, consequently, the color of the resulting dye. For example, using different substituted phenols or naphthols as coupling components would lead to a wide range of colors. elsevier.es

Introducing new functional groups: The incorporation of additional functional groups can not only modify the color but also impart other properties, such as improved solubility or reactivity for further derivatization. beilstein-journals.org For instance, the introduction of carbonyl groups has been shown to be a significant contributor to the light absorption of brown carbon. acs.org

These modifications allow for the creation of a diverse palette of brown dyes with tailored properties for specific applications.

Metal Complexation in Acid Brown Dye Synthesis and Properties

Optimization of Synthetic Parameters for Reproducibility and Yield in Acid Brown 75 Production Research

Optimizing synthetic parameters is crucial for ensuring high reproducibility and maximizing the yield of Acid Brown 75. Key parameters that are often investigated in research to improve the synthesis of azo dyes include temperature, pH, reaction time, and the stoichiometric ratios of reactants.

Experimental design methodologies, such as Response Surface Methodology (RSM), are recommended for systematically optimizing these variables. Such approaches allow for the evaluation of the effects of multiple factors and their interactions on the yield and purity of the product. acs.org

For instance, the diazotization reaction is highly sensitive to temperature and is typically carried out at 0-5°C to prevent the decomposition of the unstable diazonium salt. researchgate.netscielo.org.mx The coupling reaction, on the other hand, is highly pH-dependent, as discussed earlier. The reaction time for each step must be sufficient to ensure complete reaction without promoting the formation of byproducts. Precise control of the stoichiometry of the diazo components and the coupling agent is also critical for achieving high yields and purity.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and UV-Visible Spectroscopy are employed to monitor the progress of the reaction and to characterize the purity and yield of the final product.

Table 2: Key Parameters for Optimization in Acid Dye Synthesis

| Parameter | Typical Range/Condition | Impact on Synthesis | Reference |

|---|---|---|---|

| Temperature (Diazotization) | 0 - 5°C | Prevents decomposition of diazonium salt. | researchgate.netscielo.org.mx |

| Temperature (Coupling) | 10 - 40°C | Affects reaction rate and product stability. | |

| pH (Diazotization) | Acidic | Favors formation of diazonium salt. | |

| pH (Coupling with Phenols) | Alkaline (8-10) | Increases nucleophilicity of the coupling component. | elsevier.es |

| Reaction Time | Variable (minutes to hours) | Ensures complete reaction and minimizes side products. | |

| Concentration Ratios | Stoichiometric | Critical for maximizing yield and purity. |

Sophisticated Analytical and Spectroscopic Characterization Techniques for Acid Brown 75

Application of Advanced High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Acid Brown 75

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Acid Brown 75 and analyzing its composition. iultcs.org Due to the manufacturing process, which involves precise pH control, variations between production batches can occur, leading to differences in the final product's composition and color. iultcs.org HPLC analysis, particularly when coupled with a UV/VIS detector, is the preferred method for rapidly identifying and separating the components within a sample of Acid Brown 75. iultcs.org

The chromatograms generated from HPLC can reveal the presence of multiple components, highlighting the complexity of the commercial dye. iultcs.org For instance, different samples of Acid Brown 75 can show clear variations in their HPLC profiles. iultcs.org To achieve optimal separation and resolution, specific mobile phases are employed. One effective method utilizes a mobile phase consisting of a phosphate (B84403) solution mixed with methanol. scispace.com This approach has demonstrated high recovery and reproducibility in the analysis of similar azo dyes. scispace.com Modern analytical demands, especially for regulatory purposes like REACH, necessitate a thorough understanding of the dye's composition, including any side products, making HPLC an indispensable tool. iultcs.org

Key Parameters for HPLC Analysis of Azo Dyes:

| Parameter | Description | Source |

| Technique | High-Performance Liquid Chromatography (HPLC) | iultcs.org |

| Detector | UV/VIS Detector or Diode Array Detector (DAD) | iultcs.orgresearchgate.net |

| Mobile Phase Example | Phosphate solution with methanol | scispace.com |

| Application | Purity assessment, identification of components, batch-to-batch variation analysis | iultcs.org |

Elucidation of Acid Brown 75 Molecular Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the molecular structure of Acid Brown 75. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the connectivity and chemical environment of atoms within the molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are crucial for a complete structural elucidation. For analysis, the dye is typically dissolved in a suitable deuterated solvent, such as DMSO-d₆, to minimize interference from the solvent itself. rsc.org

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number, type, and arrangement of hydrogen atoms (protons) in the molecule. The chemical shifts (δ) of the protons in the ¹H NMR spectrum are indicative of their local electronic environment. For a complex molecule like Acid Brown 75, which contains multiple aromatic rings, the aromatic region of the spectrum (typically δ 7-9 ppm) is particularly informative. researchgate.net Protons on the naphthalene (B1677914) and benzene (B151609) rings will exhibit characteristic splitting patterns (e.g., doublets, triplets, multiplets) due to coupling with neighboring protons. rsc.org The integration of the peaks corresponds to the relative number of protons giving rise to the signal. The combined analysis of chemical shifts, integration, and coupling patterns allows for the assignment of specific protons to their positions in the molecular structure. nih.govresearchgate.net

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Typical Chemical Shift Ranges for NMR Analysis:

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Source |

| ¹H | Aromatic (Ar-H) | 7.0 - 9.0 | researchgate.net |

| ¹H | Phenolic (Ar-OH) | Variable, often broad | rsc.org |

| ¹³C | Aromatic (C=C) | 110 - 170 | oregonstate.edu |

| ¹³C | Carbonyl/Carboxyl (C=O) | 160 - 220 | libretexts.org |

| ¹³C | C-O (in phenols/ethers) | 150 - 170 | oregonstate.edu |

Vibrational Spectroscopy Studies of Acid Brown 75: Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in the Acid Brown 75 molecule. researchgate.net The FTIR spectrum shows the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. scirp.org

The FTIR spectrum of Acid Brown 75 is expected to display several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ typically indicates the presence of O-H stretching vibrations from the hydroxyl (-OH) groups. researchgate.net The azo group (-N=N-), central to the dye's chromophore, may show weak to medium intensity bands in the 1400-1630 cm⁻¹ region, often overlapping with aromatic C=C stretching vibrations. The aromatic rings (naphthalene and benzene) will produce characteristic C=C stretching bands between 1450 cm⁻¹ and 1600 cm⁻¹, as well as C-H stretching vibrations above 3000 cm⁻¹. researchgate.net The presence of sulfonate groups (-SO₃H) is confirmed by strong, characteristic stretching vibrations, typically found in the regions of 1030-1080 cm⁻¹ and 1150-1230 cm⁻¹. nih.gov Nitro groups (-NO₂) will also give rise to strong symmetric and asymmetric stretching bands. nih.gov

Characteristic FTIR Absorption Bands for Acid Brown 75:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Source |

| 3200-3600 | O-H Stretch | Hydroxyl (-OH) | researchgate.net |

| >3000 | C-H Stretch | Aromatic | researchgate.net |

| 1450-1600 | C=C Stretch | Aromatic Ring | researchgate.net |

| 1400-1630 | -N=N- Stretch | Azo Group | |

| 1150-1230 & 1030-1080 | S=O Stretch | Sulfonate (-SO₃H) | nih.gov |

Mass Spectrometric Approaches for Molecular Weight Confirmation and Fragmentation Pattern Analysis of Acid Brown 75

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the elemental composition of Acid Brown 75. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. chemguide.co.uk The molecular ion peak ([M]⁺ or [M-H]⁻) in the mass spectrum provides the molecular weight of the compound. docbrown.infodocbrown.info For Acid Brown 75, which exists as a sodium salt, techniques like electrospray ionization (ESI) are often used, which can detect the molecule as an ion, for example, [M-Na]⁻ or [M-2Na+H]⁻.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis and Spectral Property Characterization of Acid Brown 75

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used for both the quantitative and qualitative analysis of Acid Brown 75. libretexts.orgupi.edu This method measures the absorption of UV or visible light by the dye molecule. libretexts.org The absorption of light is due to the excitation of electrons from the ground state to higher energy states, particularly in the conjugated pi-electron systems of the chromophore, which includes the azo linkages and aromatic rings. upi.edu

The UV-Vis spectrum of Acid Brown 75 is characterized by one or more absorption maxima (λmax). The position and intensity of these peaks are characteristic of the dye's structure. For brown dyes, which are typically mixtures or complex molecules, the spectrum may show broad absorption across a wide range of the visible spectrum. A reported λmax for a similar C.I. Acid Brown dye is in the range of 440-460 nm. ontosight.ai

UV-Vis spectroscopy is also a powerful tool for quantitative analysis, based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.org By creating a calibration curve using standards of known concentration, the concentration of Acid Brown 75 in an unknown sample can be accurately determined. upi.eduijprajournal.com This is particularly useful for monitoring the concentration of the dye in various applications and in environmental studies. researchgate.net

Integration of Hyphenated Techniques in Acid Brown 75 Characterization Research

The comprehensive characterization of complex commercial dyes such as Acid Brown 75 necessitates analytical methodologies that offer both high separation efficiency and definitive structural elucidation. Hyphenated techniques, which couple a separation method with a spectroscopic detection technique, have become indispensable for this purpose. springernature.com These integrated systems provide a multi-dimensional analysis, enabling the separation of the dye's primary components from impurities and side-reaction products, followed by their precise identification. The most powerful and commonly employed hyphenated techniques in dye analysis include Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS). springernature.comjchemrev.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like azo dyes. jchemrev.com High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring and analyzing dyes, and its direct coupling with mass spectrometry (HPLC-MS) is particularly valued for its high sensitivity and its capacity to provide structural information on unknown chemicals. jchemrev.com

In the context of Acid Brown 75, which is often a complex mixture rather than a single compound, HPLC analysis reveals significant variation in composition between different commercial samples. iultcs.org HPLC chromatograms can show multiple peaks, indicating the presence of various components that result from manufacturing processes where precise control of reaction conditions like pH can be challenging. iultcs.org

The integration of a mass spectrometer as a detector (LC-MS) elevates the analysis from simple quantification to structural identification. By analyzing the mass-to-charge ratio (m/z) of the eluted peaks and their fragmentation patterns (in tandem MS/MS), analysts can identify the molecular mass of the main dye components and deduce the chemical structures of impurities. iultcs.org While LC-MS is an ideal method, practical challenges exist. The eluent systems used in traditional HPLC may need modification for compatibility with the MS interface, and the equipment requires skilled maintenance to remain operational. iultcs.org Furthermore, stable dye molecules may require higher fragmentation voltages to generate informative ions. iultcs.org

Research on other azo dyes demonstrates the power of LC-MS/MS for sensitive and selective multi-residue analysis. researchgate.net These methods often utilize reversed-phase columns and gradient elution with mobile phases consisting of acetonitrile (B52724) and water with additives like ammonium (B1175870) acetate (B1210297) or formic acid to facilitate ionization. researchgate.netshimadzu.com

Table 1: Example LC-MS/MS Parameters for Azo Dye Analysis

| Parameter | Setting | Source |

| Chromatography System | UHPLC | lcms.cz |

| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) | lcms.cz |

| Mobile Phase A | Water with 5mM Ammonium Acetate or 0.1% Formic Acid | shimadzu.comlcms.cz |

| Mobile Phase B | Acetonitrile or Acetonitrile:Water (9:1) | researchgate.netshimadzu.com |

| Flow Rate | 0.3 mL/min | shimadzu.comlcms.cz |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | jchemrev.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | shimadzu.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. While Acid Brown 75 itself is a non-volatile salt, GC-MS plays a crucial role in identifying volatile impurities, precursors, or degradation products. For instance, in environmental studies, GC-MS has been used to identify the major chemical compounds in textile wastewater before and after treatment, which could include the breakdown products of Acid Brown 75. researchgate.net

The analysis typically involves separating compounds in a gaseous mobile phase as they pass through a capillary column. The retention time provides one level of identification, which is then confirmed by the mass spectrometer, which fragments the molecules and creates a unique mass spectrum, or "fingerprint," for each compound. nih.gov This allows for the definitive identification of substances by comparing the obtained spectra to established libraries.

Table 2: Typical GC-MS Instrumental Parameters

| Parameter | Setting | Source |

| Column | DB-5MS (30 m × 0.25 mm, 0.25 µm) or similar | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Flow Rate | 0.8 - 1.0 mL/min | nih.gov |

| Injector Temperature | 250 °C | nih.gov |

| Oven Program | Temperature gradient (e.g., 50°C hold, ramp to 280°C) | nih.gov |

| Ionization Mode | Electron Ionization (EI) | epa.gov |

| Mass Analyzer | Quadrupole | nih.gov |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of polar and charged species, such as the sulfonated molecules characteristic of acid dyes. nih.govmdpi.com It offers advantages like rapid analysis, high efficiency, and minimal consumption of sample and reagents. nih.govlabicom.cz

When coupled with mass spectrometry, CE-MS becomes a potent tool for the detailed characterization of complex mixtures. nih.gov The CE system separates ionic components based on their electrophoretic mobility in a capillary filled with a background electrolyte, after which they are introduced into the mass spectrometer for detection and identification. mdpi.com This technique has proven valuable in fields like metabolomics and clinical proteomics for profiling complex biological samples, demonstrating its capability to handle intricate mixtures like commercial dye formulations. nih.govmdpi.com The development of robust interfaces, such as coaxial sheath-liquid ESI sources, has enhanced the stability and reproducibility of CE-MS analyses. mdpi.comnih.gov

Table 3: Representative CE-MS System Conditions

| Parameter | Setting | Source |

| Capillary | Fused-silica, potentially with internal coating | mdpi.comresearchgate.net |

| Background Electrolyte (BGE) | e.g., 1% Formic Acid or 20 mM Ammonium Formate | nih.govresearchgate.net |

| Separation Voltage | +25 kV | mdpi.com |

| Injection Mode | Hydrodynamic or Electrokinetic | nih.gov |

| Interface | Electrospray Ionization (ESI) | nih.gov |

| Sheath Liquid | e.g., Isopropanol/Methanol/Water with Formic Acid | mdpi.com |

| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole | upce.cz |

The integration of these hyphenated techniques provides a synergistic approach to the characterization of Acid Brown 75. LC-MS allows for the analysis of the main, non-volatile dye components, GC-MS can identify volatile impurities or degradation products, and CE-MS offers a high-resolution alternative for separating complex ionic mixtures. Together, they enable a comprehensive understanding of the dye's composition, purity, and potential by-products.

Environmental Remediation and Degradation Pathways of Acid Brown 75 in Aqueous Systems

Adsorption-Based Removal Methodologies for Acid Brown 75 from Aqueous Solutions

Adsorption is a widely studied and effective method for the removal of dyes from wastewater. tandfonline.com This process involves the accumulation of the dye molecules onto the surface of a solid adsorbent. The efficiency of adsorption depends on several factors, including the properties of the adsorbent, the concentration of the dye, pH, and temperature of the solution.

Investigation of Adsorbent Materials for Acid Brown 75 Sequestration

A variety of low-cost and readily available materials have been investigated for their potential to adsorb Acid Brown 75 from aqueous solutions. These include naturally occurring minerals and industrial byproducts.

Kaolinite (B1170537): This clay mineral has demonstrated significant adsorption capacity for Acid Brown 75. tandfonline.comresearchgate.net Studies have shown that the adsorption is highly dependent on the pH of the solution, with acidic conditions favoring the removal of the dye. tandfonline.comresearchgate.net At an optimal pH of 1.0, kaolinite can achieve a maximum adsorption capacity of 96.5 mg/g, resulting in a 95.5% removal of the dye. researchgate.nettandfonline.com The interaction between the anionic dye and the charged surface of kaolinite is believed to be a key mechanism in the adsorption process. tandfonline.com

Modified Fly Ash: Fly ash, a byproduct of coal combustion, has also been explored as an adsorbent. researchgate.net To enhance its effectiveness, fly ash can be modified. For instance, lignite (B1179625) fly ash agglomerated into porous granules and surface-modified with the cationic surfactant Hexadecyltrimethylammonium Bromide (HDTMA-Br) has been used to remove Acid Brown 75. scientific.net This modification aims to improve the surface properties of the fly ash for better interaction with the anionic dye molecules. Research has also been conducted on using unmodified fly ash granules for the adsorption of Acid Brown 75. researchgate.net

Cellulose (B213188) Acetate (B1210297) Nanofibers: While specific studies on Acid Brown 75 are not detailed, research on similar acid dyes like Acid Brown 354 has utilized aminized cellulose acetate nanofibers as an effective adsorbent. iwaponline.comsemanticscholar.org The modification of cellulose acetate with amine groups introduces a positive charge, which enhances the adsorption of anionic dyes through electrostatic attraction. iwaponline.comsemanticscholar.org This suggests that modified cellulose acetate nanofibers could be a promising adsorbent for Acid Brown 75 as well.

Kinetic and Equilibrium Modeling of Acid Brown 75 Adsorption Processes

To understand the mechanism and efficiency of the adsorption process, kinetic and equilibrium models are applied to experimental data.

Kinetic Models: These models describe the rate at which the dye is adsorbed onto the adsorbent surface. The pseudo-second-order model is often found to be a good fit for the adsorption of acid dyes, which suggests that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. iwaponline.com

Equilibrium Isotherms: Equilibrium studies describe the interaction between the adsorbate and the adsorbent at a constant temperature. The Langmuir and Freundlich isotherm models are commonly used to analyze the adsorption of Acid Brown 75. tandfonline.comresearchgate.net

The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. iwaponline.com

The Freundlich model is an empirical model that describes multilayer adsorption on a heterogeneous surface. iwaponline.com

Studies on the adsorption of Acid Brown 75 onto kaolinite have shown that both the Langmuir and Freundlich models can effectively represent the experimental data. tandfonline.comresearchgate.net Similarly, research on other acid dyes with various adsorbents has also demonstrated the applicability of these models. iwaponline.com

Below is an interactive table showcasing the Langmuir and Freundlich isotherm constants for the adsorption of an acidic brown dye by a coffee spent modified nanocomposite adsorbent.

| Isotherm Model | Parameters | Values |

| Langmuir | qmax (mg/g) | 8.396 |

| KL (L/mg) | 6.236 | |

| R² | 0.9996 | |

| Freundlich | KF (mg/g) | 6.917 |

| n | 2.76 | |

| R² | 0.9498 | |

| Data sourced from a study on coffee spent modified nanocomposite adsorbent. ajol.info |

Desorption Studies and Regeneration of Adsorbents for Acid Brown 75

The ability to desorb the dye and regenerate the adsorbent is crucial for the economic viability and sustainability of the adsorption process.

Desorption of Acid Brown 75: Studies have shown that Acid Brown 75 can be desorbed from saturated adsorbents. For kaolinite, desorption was successfully achieved using an aqueous solution of sodium hydroxide (B78521) (NaOH), with a desorption ratio of 78.8%. tandfonline.comresearchgate.net This suggests that altering the pH to a basic condition can reverse the electrostatic attraction between the anionic dye and the adsorbent surface, leading to the release of the dye. tandfonline.com For a coffee spent modified nanocomposite, the maximum desorption of an acidic brown dye (94.3%) was observed at pH 9. ajol.info

Fixed-Bed Column Adsorption Performance and Modeling for Acid Brown 75 Removal

Fixed-bed column studies are essential for scaling up the adsorption process from batch experiments to a continuous industrial application. sciencepublishinggroup.com

Performance Evaluation: The performance of a fixed-bed column is assessed by analyzing the breakthrough curve, which is a plot of the effluent dye concentration versus time or volume of effluent. scientific.netresearchgate.net Key parameters evaluated include the breakthrough time (the time at which the effluent concentration reaches a specific percentage of the influent concentration) and the adsorption capacity of the bed. scientific.netresearchgate.net

Bed Depth Service Time (BDST) Model: The BDST model is a simple and widely used model for predicting the performance of a fixed-bed adsorption column. scientific.netresearchgate.net It relates the service time of the column to the bed height, flow rate, and initial feed concentration. scientific.net This model has been successfully applied to the adsorption of Acid Brown 75 onto surface-modified fly ash granules, with the highest experimental and theoretical bed capacities found to be 55.3 mg of AB 75 adsorbed per gram of the adsorbent. scientific.netresearchgate.net The good agreement between the experimental data and the BDST model indicates its suitability for designing large-scale treatment systems for Acid Brown 75 removal. sciencepublishinggroup.com

Advanced Oxidation Processes (AOPs) for Acid Brown 75 Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). ijcce.ac.ir These processes are considered highly effective for the degradation of complex organic molecules like dyes. ijcce.ac.ir

Fenton-Like Reactions and Their Application in Acid Brown 75 Degradation

The Fenton reaction involves the use of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals. nih.gov A variation of this, the Fenton-like reaction, can utilize ferric ions (Fe³⁺) or other iron sources. nih.gov

Degradation of Acid Brown 75: The efficacy of AOPs for the mineralization of Acid Brown 75 has been investigated. One study compared the degradation of several acid dyes, including Acid Brown 75, using UV/O₃/H₂O₂ and electro-oxidation. While the combination of UV, ozone, and hydrogen peroxide led to almost complete mineralization of some dyes, Acid Brown 75 was mineralized to the extent of 70%. iwaponline.com The current efficiency for the electro-oxidation of Acid Brown 75 was initially 30% but decreased over time. iwaponline.com

Fenton-like Processes with Fly Ash: Research on a similar dye, Acid Brown 348, has demonstrated the effectiveness of a Fenton-like process using fly ash as a source of iron in the presence of H₂O₂ and ultrasonic irradiation. asianpubs.org This approach achieved a 96% removal of the dye under optimal conditions, indicating that industrial byproducts like fly ash can be used as a catalyst in Fenton-like reactions for dye degradation. asianpubs.org This suggests a potentially cost-effective and environmentally friendly method for treating wastewater containing Acid Brown dyes.

Sonophotocatalytic and Photocatalytic Degradation of Acid Brown 75 Analogues

Advanced Oxidation Processes (AOPs) are a class of chemical treatment techniques designed to eliminate organic compounds in water and wastewater through the generation of highly reactive species, primarily hydroxyl radicals (•OH). ijcce.ac.irbibliotekanauki.pl Among these, photocatalysis and sonophotocatalysis have been shown to be effective for degrading recalcitrant dyes similar to Acid Brown 75. researchgate.netresearchgate.net

Photocatalysis involves exposing a semiconductor catalyst, such as titanium dioxide (TiO₂), to a light source, which generates electron-hole pairs that produce reactive oxygen species (ROS) capable of breaking down pollutants. frontiersin.org However, its effectiveness can be limited in highly colored wastewater that prevents light penetration. frontiersin.org Sonocatalysis uses ultrasound to create and collapse cavitation bubbles, generating localized high temperatures and pressures that also produce radicals. asianpubs.org

The combination of these two methods, known as sonophotocatalysis, often results in a synergistic effect, leading to significantly higher degradation efficiency than either process alone. researchgate.netresearchgate.net The ultrasound enhances the process by creating more cavitation bubbles and increasing mass transfer near the catalyst surface. researchgate.netasianpubs.org Studies on analogues like Acid Red 14 have demonstrated that a combination of a catalyst, UV light, and ultrasound (UV/US) achieves a much higher degradation kinetic rate (0.0327 min⁻¹) compared to sonocatalysis (0.0181 min⁻¹), photocatalysis (0.0218 min⁻¹), sonolysis alone (0.008 min⁻¹), or photolysis alone (0.005 min⁻¹). mdpi.com The efficiency of these processes is influenced by parameters such as the initial dye concentration, catalyst dosage, pH, and ultrasound frequency. mdpi.com For example, with Acid Red 14, degradation efficiency increased from 82.4% to 100% as the ultrasound frequency was raised from 20 to 50 kHz. mdpi.com

Mechanistic Studies of Acid Brown 75 Biodegradation and Chemical Cleavage

The biodegradation of azo dyes is a complex process often carried out by microorganisms like fungi and bacteria. doi.orgmdpi.com Fungi, particularly white-rot fungi, can degrade dyes using extracellular enzymes. doi.orgohsu.edu The primary mechanism involves the enzymatic cleavage of the dye's chromophore, particularly the azo bond (–N=N–), which is responsible for its color. ohsu.edutandfonline.com Bacterial degradation is also highly dependent on physicochemical parameters such as pH, temperature, dye concentration, and the availability of co-substrates like carbon and nitrogen sources. doi.orgmdpi.com For instance, the optimal temperature for bacterial degradation of Brown 706 dye by Pseudomonas aeruginosa was found to be 37°C; higher or lower temperatures decreased the degradation rate by affecting bacterial growth and enzyme activity. mdpi.com

Chemical cleavage, particularly through AOPs, involves the breakdown of the dye molecule by highly reactive chemical species. ijcce.ac.ir The central reaction in the degradation of azo dyes is the cleavage of the azo bond. ohsu.eduresearchgate.net This breakage can lead to the formation of aromatic amines, which may themselves be pollutants and require further degradation. ohsu.edu

Identification of Degradation Products and Intermediates from Acid Brown 75 Breakdowns

The breakdown of complex azo dyes like Acid Brown 75 proceeds through the formation of various smaller intermediate compounds before eventual mineralization into CO₂, water, and inorganic ions. tandfonline.com While specific data for Acid Brown 75 is limited, studies on analogous brown azo dyes provide insight into the likely degradation products. The identification of these intermediates is crucial, as they can sometimes be more toxic than the parent dye. mdpi.com Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are used to separate and identify these breakdown products. asianpubs.orgoup.com

For example, the degradation of Acid Brown 348 via a Fenton-like process with ultrasound yielded several intermediate compounds, as detailed in the table below. asianpubs.org

| m/z (mass-to-charge ratio) | Possible Organic Compound Identified |

| 269 | 4-Hydroxy-6-nitronaphthalene-2-sulfonic acid |

| 264 | 4-Hydroxy-3,5-dinitrobenzenesulfonic acid |

| 200 | 3,6-Dinitrobenzene-1,2-diol |

| 158 | Naphthalene-1,4-dione |

| 166 | Phthalic acid |

| 108 | Cyclohexa-3,5-diene-1,2-dione (benzoquinone) |

| Data derived from the ultrasound-promoted degradation of Acid Brown 348. asianpubs.org |

The disappearance of the main visible light absorption peak indicates the cleavage of the azo bond, while the emergence of new peaks in the UV spectrum signifies the formation of aromatic intermediates. asianpubs.org Similarly, studies on the biodegradation of Acid Red 337 suggest a pathway involving the initial cleavage of the azo bond to form amino-substituted naphthalenes and phenyls, which are then further broken down into simple aliphatic compounds like acetic acid. tandfonline.com

Role of Radical Species in Azo Bond Cleavage of Acid Brown 75

The cleavage of the stable azo bond is the critical step in decolorizing and degrading azo dyes. ohsu.eduresearchgate.net In Advanced Oxidation Processes (AOPs), this is primarily accomplished by highly reactive radical species. ijcce.ac.ir The hydroxyl radical (•OH) is the most important of these species due to its extremely high oxidation potential (2.8 V) and non-selective nature, allowing it to rapidly attack organic molecules. researchgate.netrsc.org

These radicals are generated through various AOPs:

Fenton and Photo-Fenton Processes: Reaction between hydrogen peroxide (H₂O₂) and iron ions (Fe²⁺/Fe³⁺). ijcce.ac.irrsc.org

Photocatalysis: UV irradiation of a semiconductor like TiO₂, creating electron-hole pairs that react with water. researchgate.netmdpi.com

Sonolysis: The collapse of cavitation bubbles in water. researchgate.net

Once generated, the hydroxyl radical attacks the azo dye molecule. One proposed mechanism involves the radical oxidizing the phenolic ring of the dye, leading to the formation of a carbonium ion and subsequent hydrolytic cleavage of the azo bond. ohsu.edu This breakage results in the formation of smaller aromatic amines and other intermediates, which can then be further oxidized by additional radicals. ohsu.eduresearchgate.net Studies using radical scavengers have confirmed the dominant role of •OH and other species like Cl₂⁻ in the oxidative degradation of dyes. researchgate.net

Environmental Fate and Transport Research Methodologies for Acid Brown 75

Understanding the environmental fate and transport of a chemical like Acid Brown 75 involves determining how it moves and transforms in soil, water, and air. epa.govmethanol.org Research methodologies are designed to test hypotheses about a chemical's behavior under real-world conditions. epa.gov

A key approach is the development of a conceptual model , which integrates data from laboratory studies on a chemical's intrinsic properties with potential environmental release scenarios. epa.govmethanol.org Laboratory studies provide foundational data on:

Physicochemical Properties: This includes determining the acid dissociation constant (pKa), which indicates whether the molecule will be in a charged or uncharged state at a given environmental pH. nih.gov The neutral form of an ionizable compound is often more mobile and bioaccumulative. nih.gov

Transformation and Degradation: Laboratory experiments study the rates and pathways of hydrolysis, photodecomposition, and biodegradation. epa.govcanada.ca

Mobility: Adsorption and desorption characteristics are measured to understand how the chemical interacts with soil and sediment particles. researchgate.net

Terrestrial Field Dissipation (TFD) studies are crucial for validating and refining the conceptual model. epa.gov These studies are conducted under representative field conditions to quantify the transformation, transport, and ultimate fate of the parent compound and its major degradation products in different environmental compartments like soil and water. epa.gov

Advanced analytical techniques are essential for these studies. High-Performance Liquid Chromatography (HPLC) is widely used to separate the parent compound from its breakdown products, while Mass Spectrometry (MS) is used to identify the chemical structures of these intermediates. oup.commdpi.com Tracking the formation and disappearance of these substances over time allows researchers to build a comprehensive picture of the dye's environmental behavior. oup.com

Interactions of Acid Brown 75 with Various Substrates: a Research Perspective

Investigating Dye-Fiber Affinity Mechanisms of Acid Brown 75 with Protein and Polyamide Fibers

Acid Brown 75, a synthetic azo dye, is widely utilized in the textile industry for coloring protein fibers like wool and silk, as well as synthetic polyamide fibers such as nylon. ontosight.aismolecule.commade-in-china.com Its effectiveness in these applications stems from a strong affinity for these materials, governed by a combination of intermolecular forces.

The primary mechanism driving the interaction between Acid Brown 75 and protein or polyamide fibers is the formation of ionic bonds. Acid dyes, by definition, are applied in acidic conditions. primachemicals.com This acidic environment protonates the amino groups present in the molecular structure of protein fibers (wool and silk) and polyamide fibers (nylon), giving them a positive charge. primachemicals.com Acid Brown 75 possesses negatively charged sulfonic acid groups. primachemicals.com The electrostatic attraction between the positively charged amino groups on the fibers and the negatively charged sulfonic acid groups of the dye results in the formation of strong ionic bonds, firmly anchoring the dye to the fiber.

In addition to ionic bonding, other intermolecular forces contribute to the dye-fiber affinity. These include:

Hydrogen Bonding: The chemical structure of Acid Brown 75 contains groups capable of forming hydrogen bonds with the amide and carboxyl groups present in protein and polyamide fibers. indiamart.com

Hydrophobic Interactions: The aromatic backbone of the Acid Brown 75 molecule can engage in hydrophobic interactions with nonpolar regions of the fiber, further enhancing its binding affinity, particularly with wool and leather.

Adsorption Kinetics and Thermodynamics of Acid Brown 75 on Diverse Substrates (e.g., clays, modified granules)

The removal of dyes like Acid Brown 75 from wastewater is a significant environmental concern, leading to research on its adsorption onto various low-cost substrates. Studies have investigated the use of materials such as unmodified and surfactant-modified fly ash granules, as well as various clays, to adsorb Acid Brown 75. scientific.netmedchemexpress.comiwaponline.com

Adsorption Kinetics:

The study of adsorption kinetics describes the rate at which a solute is removed from a solution and onto an adsorbent surface. For Acid Brown 75, kinetic studies are crucial for designing efficient water treatment systems.

Research on the adsorption of Acid Brown 75 onto surface-modified fly ash granules has been conducted using fixed-bed column mode. scientific.netresearchgate.net In such studies, parameters like bed height, flow rate, and initial dye concentration are varied to determine their effect on the breakthrough time and adsorption capacity. scientific.netresearchgate.net The Bed Depth Service Time (BDST) model is often applied to analyze the data and predict the performance of the adsorption column. scientific.netresearchgate.net

A study using coffee spent modified nanocomposite as an adsorbent for Acid Brown 75 found that the adsorption process followed the Langmuir isotherm model, suggesting monolayer adsorption. ajol.info The initial dye concentration was found to be a significant factor, with removal efficiency decreasing as the initial concentration increased due to the saturation of adsorption sites on the adsorbent surface. ajol.infomdpi.com

Adsorption Thermodynamics:

Thermodynamic studies provide insight into the spontaneity and nature of the adsorption process. Key parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) are determined.

Studies on the adsorption of Acid Brown 75 and another anionic dye, Direct Yellow 162, onto unmodified and surfactant-modified fly ash granules revealed that the adsorption process was endothermic. researchgate.net This means that an increase in temperature favored the adsorption process, leading to a higher adsorption capacity. iwaponline.comresearchgate.net This is a common observation for the adsorption of anionic dyes. iwaponline.com The equilibrium data for this system was well-described by the Langmuir isotherm equation. researchgate.net

Similarly, research on other acid dyes has shown that the adsorption process can be spontaneous and endothermic. mdpi.comacs.org For instance, the adsorption of Eriochrome Black T onto garlic peel was found to be a favorable and spontaneous physical process. mdpi.com

Table 1: Adsorption Parameters for Acid Brown 75 on Various Substrates

| Adsorbent | Adsorption Model | Key Findings | Reference |

|---|---|---|---|

| Surface Modified Fly Ash Granules (SM-G) | Bed Depth Service Time (BDST) | Highest experimental and theoretical bed capacity of 55.3 mg/g. | scientific.netresearchgate.net |

| Unmodified and Surfactant Modified Fly Ash Granules | Langmuir Isotherm | Adsorption process is endothermic; sorption significantly increased on modified granules. | researchgate.net |

| Coffee Spent Modified Nanocomposite | Langmuir Isotherm | Removal efficiency decreased with increasing initial dye concentration. | ajol.info |

| Organobentonite | Not specified | Can be adsorbed and removed by bentone (B1170601) clay. | medchemexpress.com |

Surface Chemistry of Substrates Influencing Acid Brown 75 Binding

The efficiency of Acid Brown 75 adsorption is heavily dependent on the surface chemistry of the substrate. rsc.org The nature of the adsorbent's surface, including its charge, functional groups, and porosity, dictates the strength and type of interactions with the dye molecule. nih.govmdpi.com

For anionic dyes like Acid Brown 75, which carry a negative charge in solution, electrostatic interactions are a primary driver of adsorption. mdpi.com Therefore, substrates with a net positive surface charge are generally more effective adsorbents. This is because the positively charged surface attracts the negatively charged dye molecules. mdpi.com

The surface charge of many adsorbents, such as clays, is pH-dependent. mdpi.com At low pH values, the surface of some materials can become protonated, leading to a net positive charge and enhanced adsorption of anionic dyes. nih.gov Conversely, at higher pH values, the surface may become deprotonated and negatively charged, leading to electrostatic repulsion and reduced adsorption. mdpi.com

Modification of a substrate's surface chemistry can significantly improve its adsorption capacity for Acid Brown 75. A key example is the modification of fly ash granules with a cationic surfactant, Hexadecyltrimethylammonium Bromide (HDTMABr). scientific.netresearchgate.net The cationic surfactant imparts a positive charge to the surface of the fly ash, which has an inherently negative charge. This modification dramatically increases the adsorption of the anionic Acid Brown 75 dye. researchgate.net

The porous structure and surface area of the adsorbent also play a crucial role. mdpi.com A higher surface area provides more available sites for the dye to bind. Acid activation of clays, for instance, can increase the surface area and create more mesopores, although it can also introduce H+ ions that compete with cationic dyes for adsorption sites. mdpi.com For anionic dyes like Acid Brown 75, the creation of a more accessible and appropriately charged surface is the key to enhancing adsorption.

Table 2: Influence of Surface Chemistry on Adsorption

| Substrate | Surface Modification | Effect on Acid Brown 75 Adsorption | Reference |

|---|---|---|---|

| Fly Ash Granules | Modification with cationic surfactant (HDTMABr) | Significantly increased sorption capacity due to positive surface charge. | scientific.netresearchgate.netresearchgate.net |

| Clay Minerals | Acid activation | Can increase surface area but may alter surface charge, influencing anionic dye binding. | nih.govmdpi.com |

Computational and Theoretical Chemistry Approaches for Acid Brown 75 Research

Molecular Modeling and Simulation of Acid Brown 75 Structure and Reactivity

Molecular modeling and simulation are fundamental to understanding the three-dimensional structure of Acid Brown 75 and its interactions with its environment. However, the inherent complexity of the molecule presents significant challenges. For instance, the generation of a 3D conformer for Acid Brown 75 is disallowed by standard computational tools like MMFF94s due to its large number of atoms and its nature as a salt, which complicates energy minimization calculations. nih.gov

Despite these difficulties, theoretical approaches such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be applied to elucidate its structure and reactivity.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For Acid Brown 75, DFT calculations could predict a variety of reactivity descriptors. mdpi.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal the molecule's electron-donating and accepting capabilities, respectively. The energy gap between these orbitals indicates the chemical reactivity and stability of the dye. acs.org Furthermore, mapping the Molecular Electrostatic Potential (MESP) onto the electron density surface can identify the regions most susceptible to electrophilic and nucleophilic attack, providing crucial insights into how the dye will interact with substrates like wool and leather fibers. mdpi.commdpi.com

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. annualreviews.org An MD simulation of Acid Brown 75 in an aqueous solution could reveal its conformational dynamics, aggregation behavior, and interactions with water molecules and ions. researchgate.net When studying its application as a dye, MD simulations could model the interface between Acid Brown 75 and a substrate, such as the polypeptide chains of wool keratin (B1170402) or the collagen fibrils in leather. Such simulations can calculate binding affinities and identify the specific intermolecular forces—like hydrogen bonds, van der Waals forces, and electrostatic interactions—that govern the adsorption and fastness properties of the dye. aip.orgrsc.org

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₈H₁₇N₉NaO₁₆S₂⁺ | PubChem nih.gov |

| Molecular Weight | 822.6 g/mol | PubChem nih.gov |

| IUPAC Name | sodium;4-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid | PubChem nih.gov |

| Complexity | 1720 | Cactvs 3.4.8.18 nih.gov |

| Topological Polar Surface Area | 418 Ų | Cactvs 3.4.8.18 nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies for Non-Biological Properties of Acid Brown 75

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of a chemical with its activity or a specific property. mdpi.com For a dye like Acid Brown 75, these models are invaluable for predicting non-biological properties crucial to its performance in the textile and leather industries, such as colorfastness, substrate affinity, and environmental fate (e.g., adsorption to wastewater treatment materials). researchgate.net

Research on other azo dyes, including trisazo dyes structurally related to Acid Brown 75, has demonstrated the utility of this approach. These studies typically involve calculating a set of molecular descriptors that quantify various aspects of the molecule's structure. These can include:

Hydrophobic descriptors: such as the octanol-water partition coefficient (logP), which relates to wash fastness. researchgate.net

Electronic descriptors: derived from quantum chemical calculations, such as HOMO and LUMO energies, which can correlate with the dye's lightfastness and redox properties. researchgate.netfrontiersin.org

Steric and topological descriptors: which describe the size, shape, and connectivity of the molecule, influencing its ability to penetrate and bind to fiber substrates. frontiersin.orgsrce.hr

These descriptors are then used as independent variables in a regression model—such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN)—to predict a dependent variable, such as the dye's retention on a surface or its affinity for a fiber. srce.hrresearchgate.net For example, QSRR (Quantitative Structure-Retention Relationship) studies on disazo and trisazo direct dyes have successfully used hydrophobic and polarity parameters to model their chromatographic mobility, which is related to dyeing behavior. srce.hrresearchgate.net Similarly, QSPR models have been developed to predict the adsorption of various dye classes onto activated carbon, a key process in wastewater treatment. researchgate.net

| Property Predicted | Dye Class | Modeling Technique | Key Descriptors | Reference |

|---|---|---|---|---|

| Chromatographic Mobility (Retention) | Disazo and Trisazo Direct Dyes | MLR, ANN, CoMFA, CoMSIA | Hydrophobic, Polarity, Steric, Electrostatic | srce.hr |

| Adsorption on Activated Carbon | Azo, Triarylmethane, Anthraquinone Dyes | MLR | Molecular Connectivity Indices (MCIs) | researchgate.net |

| Adsorption Affinity for Cellulose (B213188) | Azo Dyes | Monte Carlo Method (CORAL software) | SMILES-based optimal descriptors | researchgate.net |

| Removal by Coagulation | Azo, Anthraquinone, Arylmethane Dyes | DFT-based QSAR | Approximate Surface Area (SAA), Molecular Weight (MW) | frontiersin.org |

Machine Learning Applications in Predicting Acid Brown 75 Chemical Behavior and Properties

Machine learning (ML), a subset of artificial intelligence, has emerged as a powerful strategy for accurately predicting the chemical behavior and properties of molecules, including complex dyes. aip.orgmdpi.com By training algorithms on large datasets of known molecules and their properties, ML models can learn intricate structure-property relationships without being explicitly programmed with the underlying chemical principles.

For azo dyes, ML models have been successfully developed to predict key characteristics. One of the most important properties for a dye is its color, which is determined by its maximum absorption wavelength (λmax). Researchers have used algorithms like XGBoost to create models that can predict the λmax of azo dyes with a high degree of accuracy (R² of 0.87). researchgate.net Such models can be coupled with interpretability techniques like SHapley Additive exPlanations (SHAP) to understand how specific structural features, such as the number and type of substituent groups, influence the color. researchgate.net

Beyond color, ML can predict other photophysical properties like emission wavelengths and quantum yields. aip.org Hybrid ensemble models have demonstrated accuracies exceeding 97% for predicting absorption wavelengths in large datasets of organic dyes. aip.org These predictive tools enable high-throughput virtual screening, where thousands of hypothetical dye structures can be rapidly evaluated to identify candidates with desirable properties for synthesis and testing. This approach dramatically accelerates the discovery and optimization of new dyes like Acid Brown 75 for specific applications. researchgate.netnih.gov Other applications include predicting the thermal half-lives of photoswitches and modeling aerobic biodegradation, which is crucial for assessing the environmental impact of the dye. mdpi.comnih.gov

| Property Predicted | Machine Learning Algorithm | Key Findings | Reference |

|---|---|---|---|

| Maximum Absorption Wavelength (λmax) | XGBoost | Model achieved R² of 0.87; SHAP analysis identified key structural drivers of color. | researchgate.net |

| Photophysical Properties (Absorption, Emission, Quantum Yield) | Hybrid Ensemble Models | Achieved R² of up to 97.28% for predicting absorption wavelengths. | aip.org |

| Exciton Properties (Hole/Particle Densities) | Kernel Ridge Regression | Framework successfully learned and predicted fundamental quantum objects for 3427 azo dyes. | researchgate.net |

| Simultaneous Aerobic Biodegradation | GEP, RF, SVR, SVR-FOA | SVR-FOA model showed the best performance for predicting biodegradation of azo dyes with Cr(VI). | mdpi.com |

Emerging Research Applications and Methodological Advancements Involving Acid Brown 75

Development of Novel Staining Agents in Biological Research Utilizing Acid Brown 75 Derivatives

The utility of acid dyes in biological staining for microscopic analysis is well-established, as they effectively bind to protein-based structures. indiamart.com While direct research on novel derivatives of Acid Brown 75 for biological staining is not extensively documented, the broader class of acid brown dyes serves as a model for potential applications. For instance, related compounds like Acid Brown 282 are employed as staining agents for the microscopic analysis of biological tissues. This includes applications in histological staining to identify specific tissue structures and in microbiology for the staining of bacterial cultures.

The mechanism of action involves the binding of the dye's sulfonic acid groups to specific cellular components, which facilitates their visualization under a microscope. Research into other acid dyes has also pointed towards their potential use in advanced medical diagnostics, such as in imaging techniques designed to detect cellular markers in cancerous tissues. The general category of "Chemical Stain Analysis" includes C.I. Acid Brown 75, indicating its recognized potential within this field. medchemexpress.com The development of new staining agents often involves modifying existing dye structures to enhance specificity, stability, and fluorescence for advanced imaging modalities.

Table 1: Applications of Related Acid Dyes in Biological Research

| Research Area | Application | Function | Reference |

| Histology | Tissue Staining | Identification of specific tissue components. | |

| Microbiology | Bacterial Culture Staining | Visualization of bacteria for microscopic analysis. | |

| Medical Diagnostics | Cellular Marker Detection | Use in imaging techniques for identifying markers in cancerous tissues. |

Exploration of Acid Brown 75 in Advanced Imaging Techniques in Chemical and Materials Science Research

In chemical and materials science, advanced imaging techniques are crucial for understanding material properties at a micro and nanoscale. While specific studies focusing solely on Acid Brown 75 in this context are emerging, research on similar acid dyes highlights a promising avenue of exploration. Emerging studies on compounds like Acid Brown 282 suggest potential applications in medical diagnostics and imaging, where the dye can act as a marker in various assays.

The exploration of such dyes is often linked to their ability to interact with specific substrates or their response to stimuli, which can be detected using advanced imaging. For example, in cell biology, a significant challenge is the imaging of acidic organelles like lysosomes, which requires bright, highly photostable dyes that are effective in low-pH environments. acs.org While not yet documented for Acid Brown 75, its nature as an acid dye makes it a conceptual candidate for research into probes for acidic environments in both biological and material systems. The development of fluorophores for such specific conditions is an active area of research, aiming to create tools for time-lapse and super-resolution imaging. acs.org

Integration of Acid Brown 75 into Digital Textile Printing and Inkjet Printing Technologies

The transition from traditional dyeing to digital printing requires inks with specific properties, including high solubility, appropriate viscosity, and particle size, to ensure nozzle stability and print quality. Acid Brown 75 has been successfully integrated into this modern technology. Manufacturers have developed specialized liquid formulations of Acid Brown 75 specifically for use in inkjet inks, catering to applications in leather, textiles, and paper. krishnadyes.net

The versatility of acid dyes, including Acid Brown 75, makes them suitable for formulating colored inks for inkjet printers. indiamart.comyobaiindustries.in Several suppliers explicitly market Acid Brown 75 as a component for digital textile printing inks. b2bmap.comglobaltradeplaza.comguidechem.com This integration allows for high-resolution, complex patterns to be printed on various substrates, particularly protein-based and synthetic fibers like wool, silk, and nylon, which have a high affinity for acid dyes. globaltradeplaza.comontosight.ai

Table 2: Key Properties of Acid Brown 75 for Inkjet Applications

| Property | Relevance to Inkjet Printing | Reference |

| Water Solubility | Essential for preventing nozzle clogging and ensuring stable ink flow. | globaltradeplaza.comontosight.ai |

| Color Vibrancy | Produces a range of brown shades, from light to dark, for high-quality prints. | globaltradeplaza.com |

| Fiber Affinity | Strong bonding with wool, silk, and polyamide fibers ensures color durability. | worlddyevariety.comontosight.ai |

| Formulation | Available in specially developed liquid forms suitable for ink formulation. | krishnadyes.net |

Research on Acid Brown 75 in Specialized Material Science Applications (e.g., wood staining, leather shading)

Beyond textiles, Acid Brown 75 has established applications in the specialized fields of wood and leather coloration, where research focuses on optimizing fastness and achieving specific aesthetic effects.

Leather Shading and Finishing: Acid Brown 75 is extensively used for dyeing leather products such as shoes, belts, and upholstery. globaltradeplaza.comontosight.ai It is valued for its ability to produce a range of brown shades with good lightfastness. ontosight.aiscribd.com Research in this area often involves evaluating the dye's performance characteristics, such as its penetration, migration, and fastness to washing and perspiration. scribd.com Numerous manufacturers supply specific grades of the dye for the leather industry, sometimes under specialized trade names like "Acid Brown R for Leather" or "Atul Leather Brown ANR". worlddyevariety.commade-in-china.com It can be applied to dye hides and skins, providing a deep brown color popular in the fashion industry. globaltradeplaza.commade-in-china.com

Wood Staining: In material science, Acid Brown 75 is also utilized in wood staining. krishnadyes.netyobaiindustries.in Acid dyes are used to color wood to either enhance its natural appearance or to impart a completely different tone. yobaiindustries.in Solvent-soluble versions of acid dyes are generally used for this purpose. yobaiindustries.in Manufacturers produce Acid Brown 75 in forms suitable for wood stains, highlighting its role in creating durable and protective coatings when used with metal complex dyes. krishnadyes.netyobaiindustries.inmade-in-china.com

Table 3: Fastness Properties of this compound on Leather

| Property | Test Method | Rating (Scale 1-5) | Reference |

| Light Fastness | - | 2-3 | scribd.com |

| Washing Fastness (ALT 60°C) | - | 3 | scribd.com |

| Perspiration Fastness (ALT) | - | 2-3 | scribd.com |

| Rubbing Fastness (Wet) | - | 2-3 | scribd.com |

| Rubbing Fastness (Dry) | - | 3 | scribd.com |

| Penetration | - | 4 | scribd.com |

| Migration to PVC | IUF 442 | 3 | scribd.com |

Future Research Trajectories and Unexplored Avenues for Acid Brown 75

Development of Sustainable Synthesis Routes for Acid Brown 75 with Reduced Environmental Footprint

The conventional synthesis of Acid Brown 75 involves multi-step diazotization and coupling reactions. worlddyevariety.com The established manufacturing process utilizes starting materials such as 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid), resorcinol (B1680541), 2-Amino-4,6-dinitrophenol (B181620), and 4-Nitrobenzenamine (p-nitroaniline). worlddyevariety.comchembk.comguidechem.com The use of nitroaromatic intermediates, such as p-nitroaniline, raises environmental and toxicological concerns regarding the biodegradability and potential hazards of precursors and byproducts.

Future research must focus on developing greener synthetic pathways with a reduced environmental footprint. Key areas for investigation include:

Alternative Precursors: Research into replacing hazardous nitroaromatic amines with less toxic, more biodegradable alternatives is a primary objective. This would lower the intrinsic hazard of the manufacturing process and reduce the environmental impact of any unreacted starting materials.

Biocatalytic Processes: Exploring enzymatic or microbial catalysis for the diazotization and coupling steps could offer a significant leap in sustainability. Biocatalysts operate under mild conditions (neutral pH, lower temperatures), reducing energy consumption and eliminating the need for harsh acidic or alkaline environments. d-nb.info

Alternative Complexing Agents: For developing new metal-complexed analogues, research could focus on using environmentally benign metals. Studies on other acid dyes have shown that iron can be a viable, eco-friendly alternative to chromium and cobalt, which are traditionally used to enhance fastness properties but carry a greater toxicological burden. researchgate.net

Process Intensification: Investigating continuous flow reactors and other process intensification technologies could lead to higher yields, reduced waste generation, and a safer, more controlled manufacturing process compared to traditional batch production.

Investigation of Advanced Nanomaterials for Enhanced Acid Brown 75 Removal and Recovery

The removal of azo dyes from industrial effluents is a critical environmental challenge. While traditional adsorbents like kaolinite (B1170537) and bentonite (B74815) clay have shown some effectiveness for Acid Brown 75, future research is centered on advanced nanomaterials with superior efficiency and functionality. researchgate.netmedchemexpress.com

The investigation into nanomaterials offers promising avenues for not just removing the dye but also for its potential recovery or complete degradation. rsc.org Key research domains include:

Magnetic Nanoparticles: Nanoparticles such as magnetite (Fe₃O₄) and its composites (e.g., CoFe₂O₄–SnO₂) are of high interest. ijarsct.co.inresearchgate.net Their primary advantage is their magnetic core, which allows for easy separation from treated water using an external magnetic field, simplifying recovery and reuse of the nanomaterial. ijarsct.co.in

Photocatalytic Nanomaterials: Semiconductor nanoparticles like zinc oxide (ZnO) and various nanocomposites (e.g., Fe₃O₄–Ag) can degrade azo dyes upon irradiation with light. researchgate.netiwaponline.com Future work should optimize these photocatalysts for visible-light activation to create more energy-efficient degradation systems.

Bio-supported Nanocomposites: A particularly innovative approach involves immobilizing nanoparticles on low-cost, sustainable bio-supports. ajol.info A composite of Fe-Al-Zr on a coffee-spent support has been successfully used to adsorb Acid Brown 75, demonstrating high removal efficiency from real tannery wastewater. ajol.info This strategy combines the high surface area of nanomaterials with the cost-effectiveness of biowaste.

Hybrid Systems: Combining nanomaterials with biological systems, such as using copper iodide (CuI) nanoparticles in tandem with enzymes like laccase, has shown synergistic effects, leading to faster and more complete degradation of azo dyes. d-nb.info

The following table summarizes research findings on the use of various advanced materials for the removal of Acid Brown 75 and similar dyes.

| Adsorbent/Catalyst | Target Dye | Key Findings |

| Kaolinite | Acid Brown 75 | Maximum adsorption capacity was 96.5 mg/g at an optimal acidic pH of 1.0. researchgate.net |

| Organobentonite | Acid Brown 75 | Demonstrated effective adsorption of the dye from aqueous solutions. medchemexpress.com |

| Coffee Spent Supported Fe-Al-Zr Composite | Acid Brown 75 | Achieved a maximum adsorption capacity of 8.4 mg/g and a 95.7% removal from real tannery effluent. ajol.info |

| CoFe₂O₄–SnO₂ Nanocomposites | Acid Brown | Showed rapid photocatalytic degradation under ultraviolet light. researchgate.net |

Long-Term Environmental Behavior and Remediation Strategies for Acid Brown 75 Residues

Understanding the long-term fate of Acid Brown 75 in the environment is crucial for developing effective remediation strategies for contaminated sites. The complex, synthetic nature of the dye suggests it is likely to be persistent in soil and sediment. ontosight.ai Future research should investigate its mobility, potential for bioaccumulation, and the formation of persistent degradation byproducts. itrcweb.org The legacy effects of dye accumulation, such as the depletion of essential cations in soil, also warrant investigation. apis.ac.uk

Building on this understanding, research into remediation strategies for soil and groundwater contaminated with Acid Brown 75 residues is essential. Promising areas for exploration include:

In-Situ Chemical Oxidation (ISCO): This technique involves injecting chemical oxidants like permanganate (B83412) or persulfate directly into the contaminated subsurface to destroy the dye molecules in place. fehrgraham.com Research is needed to optimize oxidant delivery and effectiveness in different soil types and to understand the reaction byproducts.

Stabilization/Solidification: This approach aims to immobilize the dye within the soil matrix rather than destroy it. It involves mixing contaminated soil with binding agents (e.g., cement, fly ash) to form a solid, stable mass, preventing the dye from leaching into groundwater. nih.govresearchgate.net

Phytoremediation and Bioremediation: Utilizing plants (phytoremediation) or microorganisms to absorb, accumulate, or break down the dye is an environmentally friendly and cost-effective strategy. nih.gov Research should focus on identifying specific plant or microbial species that are effective against Acid Brown 75 and on enhancing their performance through genetic engineering or by optimizing soil conditions.

Containment Systems: For sites with extensive contamination, the use of physical barriers or caps (B75204) can prevent the spread of the dye. fehrgraham.com Future research could focus on developing more durable and cost-effective barrier materials, potentially impregnated with sorbents to actively capture any migrating dye molecules. researchgate.net

Novel Spectroscopic and Chromatographic Techniques for Trace Analysis of Acid Brown 75 in Complex Matrices

The ability to detect minute quantities of Acid Brown 75 in complex environmental and biological samples is essential for monitoring contamination and exposure. While standard methods like UV-Vis spectrophotometry and HPLC are used, there is a need for more sensitive and selective techniques. researchgate.netwecmelive.com

Future research should focus on developing novel analytical methods capable of overcoming the challenges posed by low concentrations and interfering substances in matrices like industrial wastewater, soil extracts, and biological tissues.

Advanced Chromatographic Methods: The development of Ultra-High-Performance Liquid Chromatography (UHPLC) methods with novel stationary phases could provide faster and more efficient separation of Acid Brown 75 from other matrix components. Coupling UHPLC with high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) would enable highly sensitive and specific quantification, allowing for unambiguous identification at trace levels.

Enhanced Spectroscopic Techniques: Surface-Enhanced Raman Spectroscopy (SERS) is a promising technique for ultra-sensitive detection. By adsorbing the dye molecules onto plasmonic nanoparticles (e.g., gold or silver), the Raman signal can be amplified by many orders of magnitude, potentially enabling single-molecule detection.